![molecular formula C18H13FN2O4S B2594298 [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate CAS No. 877636-26-5](/img/structure/B2594298.png)
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as MpsBp, and it is a derivative of the pyranopyrimidine family. MpsBp has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.
Applications De Recherche Scientifique
Dual Src/Abl Kinase Inhibition
- Src and Abl kinases play crucial roles in cell signaling pathways. BMS-354825 inhibits both kinases, making it a potent candidate for cancer therapy. It has demonstrated excellent antiproliferative activity against hematological and solid tumor cell lines .
Antitumor Activity
- BMS-354825 exhibits robust antitumor effects. In preclinical assays, it led to complete tumor regressions in a K562 xenograft model of chronic myelogenous leukemia (CML) . Its oral activity and low toxicity at multiple dose levels make it promising for oncology indications .
Chronic Myelogenous Leukemia (CML) Treatment
- Given its efficacy in CML models, BMS-354825 could be a valuable addition to existing therapies for this blood cancer. Further clinical studies are warranted .
Functionalized Pyridine and Pyrimidine Synthesis
- BMS-354825’s structure contains pyrimidine and pyridine moieties. Researchers have developed efficient protocols for synthesizing functionalized 2,4,6-triaryl pyridines and pyrimidines using commercially available starting materials, including aromatic ketones and aldehydes .
Drug Development Targeting Kinases
- The dual inhibition of Src and Abl kinases positions BMS-354825 as a potential drug candidate for kinase-related diseases. Researchers are exploring its use in other malignancies and autoimmune conditions .
Pharmacokinetic Profiling and Optimization
- Ongoing studies focus on refining BMS-354825’s pharmacokinetics, ensuring optimal dosing and minimizing adverse effects. Its favorable profile encourages further investigation .
Propriétés
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4S/c1-11-6-7-20-18(21-11)26-10-14-8-15(22)16(9-24-14)25-17(23)12-2-4-13(19)5-3-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWTWBDJGAJPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.